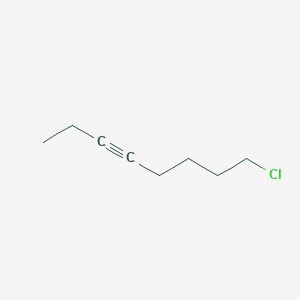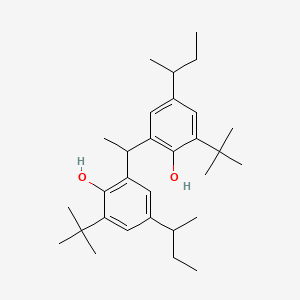
2,4,4-Trimethyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves multi-step organic reactions. Common starting materials include aromatic compounds and various reagents that facilitate the formation of the benzazepine ring structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,4-Trimethyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2,4,4-Trimethyl-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity and interactions with biological targets, making it a compound of interest for further research.
特性
CAS番号 |
67177-35-9 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
2,4,4-trimethyl-3H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-14(3)12(16)10-7-5-4-6-9(10)11(13)15/h4-7H,8H2,1-3H3 |
InChIキー |
KOGUBFJQSWNLBH-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)C2=CC=CC=C2C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


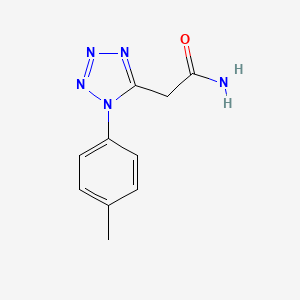
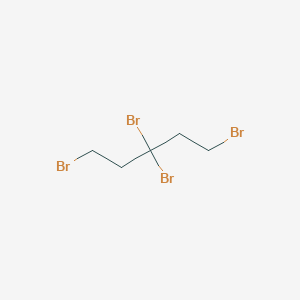
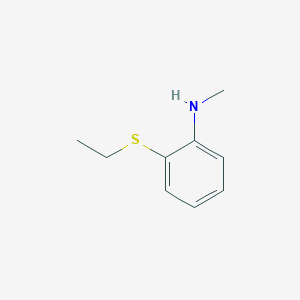

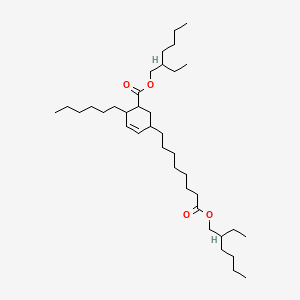
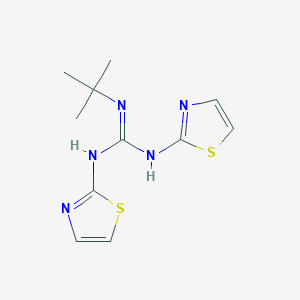
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
